molecular formula C14H12F3N3O3S B5455312 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide

Cat. No.: B5455312
M. Wt: 359.33 g/mol
InChI Key: MJVUEFYJNVJWNW-UHFFFAOYSA-N
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Description

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide typically involves multiple steps. One common route includes the nitration of 4-(trifluoromethyl)aniline to obtain 2-nitro-4-(trifluoromethyl)aniline . This intermediate is then reacted with 2-bromoethylamine under appropriate conditions to form the desired amine derivative. Finally, the thiophene-2-carboxylic acid is coupled with the amine derivative using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Strong nucleophiles such as sodium methoxide.

    Coupling: EDCI, HOBt, and other amide coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity through electronic and steric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c15-14(16,17)9-3-4-10(11(8-9)20(22)23)18-5-6-19-13(21)12-2-1-7-24-12/h1-4,7-8,18H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVUEFYJNVJWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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